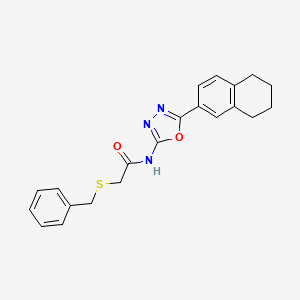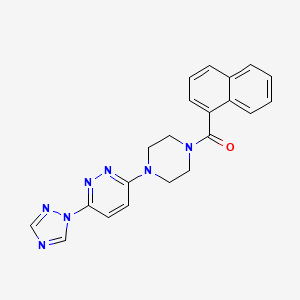![molecular formula C9H19ClN2O2 B2442666 tert-butyl N-[trans-2-methylazetidin-3-yl]carbamate hydrochloride CAS No. 2173637-08-4](/img/structure/B2442666.png)
tert-butyl N-[trans-2-methylazetidin-3-yl]carbamate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-[trans-2-methylazetidin-3-yl]carbamate hydrochloride is a synthetic organic molecule used in various scientific experiments. It is an aliphatic heterocyclic compound with a molecular weight of 222.71 and a molecular formula of C9H19ClN2O2 . The IUPAC name for this compound is tert-butyl ((2S,3R)-2-methylazetidin-3-yl)carbamate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H18N2O2/c1-6-7(5-10-6)11-8(12)13-9(2,3)4/h6-7,10H,5H2,1-4H3,(H,11,12)/t6-,7+/m0/s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 186.25 and a molecular formula of C9H19ClN2O2 . The compound should be stored in a refrigerator .Aplicaciones Científicas De Investigación
Crystal Structures and Hydrogen Bonding
The compound tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate, a derivative of tert-butyl N-[trans-2-methylazetidin-3-yl]carbamate hydrochloride, is part of an isostructural family of compounds that exhibit interesting crystal structures. These structures are characterized by simultaneous hydrogen and halogen bonds on the carbonyl group, revealing insights into molecular interactions and crystalline architecture (Baillargeon et al., 2017).
Synthesis and Chemical Reactivity
Research has explored the synthesis and reactivity of carbamate derivatives like tert-butyl N-[trans-2-methylazetidin-3-yl]carbamate hydrochloride. For example, studies on the preparation of 1,3-disubstituted ureas and phenyl N-substituted carbamates, including tert-butyl carbamate derivatives, have demonstrated their potential in synthesizing compounds with antiarrhythmic and hypotensive properties (Chalina et al., 1998). Additionally, research on the reactivity of N-(3-thienyl)carbamates, including tert-butyl derivatives, has led to the formation of various heterocyclic compounds, showcasing the versatility of these carbamates in organic synthesis (Brugier et al., 2001).
Photoredox Catalysis
A study reported the use of tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate, a similar carbamate derivative, in photoredox-catalyzed amination reactions. This process facilitates the assembly of a range of 3-aminochromones under mild conditions, which can be transformed into diverse amino pyrimidines (Wang et al., 2022).
N-tert-Butoxycarbonylation Catalysis
Indium(III) halides have been identified as effective catalysts for the N-tert-butoxycarbonylation of amines, demonstrating the significance of tert-butyl carbamates in facilitating such reactions. These catalysts convert various amines to N-tert-butylcarbamates efficiently, highlighting the role of tert-butyl carbamates in synthetic chemistry (Chankeshwara & Chakraborti, 2006).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The hazard statements associated with this compound are H302, H315, H319, and H335, indicating potential harm to the digestive tract, skin, eyes, and respiratory system . Precautionary measures include avoiding breathing dust or fumes and washing thoroughly after handling .
Propiedades
IUPAC Name |
tert-butyl N-[(2R,3S)-2-methylazetidin-3-yl]carbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2.ClH/c1-6-7(5-10-6)11-8(12)13-9(2,3)4;/h6-7,10H,5H2,1-4H3,(H,11,12);1H/t6-,7+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEGLJGQQFDDFJO-HHQFNNIRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CN1)NC(=O)OC(C)(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](CN1)NC(=O)OC(C)(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[trans-2-methylazetidin-3-yl]carbamate hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide](/img/structure/B2442585.png)
![1-(3-chloro-4-methylphenyl)-5-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2442587.png)


![6-(3-Ethoxypropyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2442591.png)

![N-[2-(cyclohexen-1-yl)ethyl]-N'-(3-fluorophenyl)oxamide](/img/structure/B2442594.png)
![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-4-(trifluoromethyl)benzamide](/img/structure/B2442595.png)

![2,3,4-trifluoro-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2442601.png)


